Ac-LEVD-CHO

Übersicht

Beschreibung

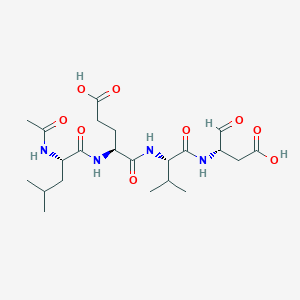

Ac-LEVD-CHO is a reversible inhibitor of caspase-4 and caspase-5 . It has been used in research to inhibit IL-1α expression and secretion and caspase-4 activation induced by the T. denticola periodontal pathogen surface protein Td92 in human gingival fibroblasts .

Molecular Structure Analysis

The molecular formula of this compound is C22H36N4O9 . Its molecular weight is 500.54 g/mol . The exact mass and monoisotopic mass are 500.24822874 g/mol . The structure of this compound is consistent with its H-NMR .Physical And Chemical Properties Analysis

This compound has a molecular weight of 500.54 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 16 . The XLogP3 of this compound is -0.8 .Wissenschaftliche Forschungsanwendungen

Cholinergic Agonist Sensitivity in Nematodes

The study by Blanchard et al. (2018) explores the molecular determinants of cholinergic anthelmintic sensitivity in nematodes, focusing on drugs like levamisole and pyrantel. These drugs activate acetylcholine receptors (AChRs) in nematode muscles, causing paralysis. This research is vital for understanding anthelmintic drug targets and developing new treatments for parasitic infections (Blanchard et al., 2018).

Inherited Retinal Degeneration

Yoshizawa et al. (2002) investigated the effect of a caspase-3 inhibitor on retinal degeneration in mice carrying the rd gene. This study is significant for understanding the potential therapeutic applications of caspase-3 inhibitors in treating human retinal degeneration (Yoshizawa et al., 2002).

Acetylcholine Receptor Clustering

Gally et al. (2004) identified a crucial component, lev-10, required for the aggregation of ionotropic acetylcholine receptors (AChRs) in the nematode Caenorhabditis elegans. This discovery aids in understanding the mechanisms behind neurotransmitter receptor clustering, which is vital for efficient neurotransmission (Gally et al., 2004).

Levamisole Resistance in Nematodes

Boulin et al. (2011) reported the first functional reconstitution and pharmacological characterization of levamisole-sensitive acetylcholine receptors (L-AChRs) in Haemonchus contortus, a gastrointestinal nematode. Their work provides insights into the mechanisms of drug resistance in these parasites (Boulin et al., 2011).

Levamisole-Sensitive Acetylcholine Receptors

Boulin et al. (2008) achieved functional reconstitution of levamisole-sensitive acetylcholine receptors (L-AChRs) using a heterologous expression system. This research contributes to understanding the biosynthesis and pharmacology of these receptors, which are targets for anthelmintic treatments (Boulin et al., 2008).

Caspase-3 Inhibition in Myocardium

Ruetten et al. (2001) studied the effect of the caspase-3 inhibitor Ac-DEVD-CHO on the recovery of stunned myocardium. This research is crucial for understanding the role of caspase-3 in myocardial injury and the potential of caspase-3 inhibitors in treating heart conditions (Ruetten et al., 2001).

Detection of Acetylcholine in Human Serum

Albishri and El-Hady (2019) developed a biosensor for acetylcholine detection in human serum, utilizing enzymes and nanocomposites. This advancement is crucial for diagnosing and monitoring neurological disorders like Alzheimer's disease (Albishri & El-Hady, 2019).

Caspase-1 Inhibition in Rat Endotoxaemia

Boost et al. (2007) explored the effects of the caspase-1 inhibitor Ac-YVAD-CHO on inflammatory mediators in rat endotoxaemia. This research is significant for developing treatments for conditions like ARDS and systemic inflammation (Boost et al., 2007).

Therapeutic Efficacy of Caspase Inhibitors in Spinal Cord Injury

Akdemir et al. (2008) investigated the therapeutic efficacy of Ac-DMQD-CHO, a caspase-3 inhibitor, in a rat model of spinal cord injury. Their findings are crucial for understanding and improving treatments for spinal cord injuries (Akdemir et al., 2008).

Wirkmechanismus

Target of Action

Ac-LEVD-CHO is primarily a caspase-4 inhibitor . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Mode of Action

This compound interacts with caspase-4, inhibiting its activation . This interaction results in the suppression of downstream processes mediated by caspase-4, such as the expression and secretion of IL-1α .

Biochemical Pathways

The inhibition of caspase-4 by this compound affects the apoptosis pathway, a biochemical pathway responsible for programmed cell death . By inhibiting caspase-4, this compound can potentially modulate the process of apoptosis, thereby influencing cell survival and death .

Result of Action

The inhibition of caspase-4 by this compound can lead to a reduction in apoptosis, potentially influencing the survival and proliferation of cells . For instance, this compound has been shown to reduce apoptosis induced by the expression of the dominant negative adenoviral RNA-dependent protein kinase in A549 and PC3 cancer cells .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t14-,15-,16-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGJLIBJKIIQSF-FPXQBCRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3036943.png)

![[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone](/img/structure/B3036944.png)

![2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile](/img/structure/B3036946.png)

![(E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate](/img/structure/B3036948.png)

![2-Amino-4-(2-thienyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036949.png)

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)

![5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B3036952.png)

![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)

![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)

![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)

![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)